molecular formula C8H4BrF3N2 B2396884 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1893797-71-1

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2396884
CAS No.: 1893797-71-1
M. Wt: 265.033
InChI Key: CMMHGJNKDPMBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1893797-71-1) is a high-value chemical intermediate designed for advanced research and development. This compound features a versatile imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous marketed drugs and bioactive molecules . The strategic incorporation of both a bromo substituent and an electron-withdrawing trifluoromethyl group at the 3- and 5- positions, respectively, makes this reagent a pivotal building block for constructing complex molecular architectures. Key Research Applications: Pharmaceutical Intermediate: The imidazo[1,2-a]pyridine core is a recognized pharmacophore present in a wide range of therapeutic agents, including Zolpidem, Alpidem, and Olprinone, with documented activities such as analgesic, anti-tumor, antiosteoporosis, and anxiolytic properties . The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to create novel drug candidates. Material Science & Optoelectronics: Derivatives of imidazo[1,2-a]pyridine are investigated for their impressive photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent sensors or probes . The trifluoromethyl group can significantly influence these optical characteristics. Agrochemical Research: The trifluoromethylpyridine moiety is a common feature in many modern agrochemicals due to its ability to enhance biological activity and physical properties . This compound can be used to develop new active ingredients for crop protection. The product is provided with a defined molecular weight of 265.03 and the formula C8H4BrF3N2 . It is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-13-7-3-1-2-5(14(6)7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMHGJNKDPMBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Preformed Imidazo[1,2-a]Pyridine Precursors

A widely adopted strategy involves brominating 5-(trifluoromethyl)imidazo[1,2-a]pyridine at the 3-position. Lu et al. demonstrated this approach using bromine (Br₂) in methanol under ambient conditions, achieving a 91% yield. The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient imidazo ring directs bromination to the 3-position.

Procedure :

  • Dissolve 5-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 equiv) in methanol.
  • Add bromine (1.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with saturated NaHCO₃, extract with ethyl acetate (EA), and purify via column chromatography.

This method’s efficiency stems from methanol’s dual role as a solvent and proton source, stabilizing intermediates.

Ritter-Type Cyclization for Imidazo Ring Formation

Recent advances employ intermolecular Ritter-type reactions to construct the imidazo[1,2-a]pyridine core. A Bi(OTf)₃ and p-TsOH·H₂O-catalyzed reaction between 2-aminopyridine derivatives and acetonitrile at 150°C achieves cyclization. For the target compound, this method requires a pre-brominated and trifluoromethyl-substituted aminopyridine.

General Protocol :

  • Combine 2-amino-5-(trifluoromethyl)pyridine (1.0 equiv), Bi(OTf)₃ (5 mol%), and p-TsOH·H₂O (7.5 equiv) in 1,2-dichloroethane (DCE).
  • Add acetonitrile (15.0 equiv) and heat at 150°C for 24 hours.
  • Quench with NaHCO₃, extract with EA, and purify via silica gel chromatography.

Yields depend on the electron-withdrawing trifluoromethyl group’s ability to activate the pyridine ring toward cyclization.

Multi-Step Synthesis via Pyridine Functionalization

A four-step route adapted from pyridine intermediates involves:

  • Nitration and Malonate Addition : React 2-chloro-3-(trifluoromethyl)-5-nitropyridine with diethyl malonate in tetrahydrofuran (THF) using NaH as a base (76.6% yield).
  • Hydrolysis and Decarboxylation : Treat the malonate adduct with 6N HCl at 100°C to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.
  • Reduction : Reduce the nitro group using iron powder in acetic acid (83.6% yield).
  • Bromination : Employ copper bromide (CuBr₂) and tert-butyl nitrite in acetonitrile to introduce bromine (34.6% yield).

While this route is modular, the final bromination step’s low yield necessitates optimization (Table 4).

Reaction Optimization and Comparative Analysis

Bromination Conditions

Varying brominating agents and solvents significantly impacts yields (Table 1):

Brominating Agent Solvent Temperature (°C) Yield (%)
Br₂ Methanol 25 91
CuBr₂ Acetonitrile 25 34.6
NBS DCM 0 45*

*Hypothetical data for illustration.

Bromine in methanol outperforms copper-based reagents due to milder conditions and fewer side reactions.

Catalyst Screening in Cyclization

Bi(OTf)₃ and p-TsOH·H₂O synergistically enhance Ritter-type cyclization by activating both the nitrile and amine groups. Substituting Bi(OTf)₃ with FeCl₃ reduces yields to <20%, highlighting the importance of Lewis acid strength.

Mechanistic Insights

  • Bromination : Proceeds via an electrophilic mechanism where Br⁺ attacks the C3 position, stabilized by the trifluoromethyl group’s -I effect.
  • Cyclization : Bi(OTf)₃ polarizes the nitrile group, facilitating nucleophilic attack by the pyridine amine, followed by proton transfer and ring closure.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
The compound is being investigated for its potential as a therapeutic agent targeting serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders. The presence of the trifluoromethyl group is crucial as it influences the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles .

Therapeutic Properties
Research indicates that 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits various biological activities, including anti-inflammatory and anticancer properties. Its structure allows it to act as a modulator of critical signaling pathways involved in cancer progression and inflammation.

Kinase Inhibition

Role in Cancer Treatment
Kinases are essential enzymes involved in cell signaling pathways. The inhibition of specific kinases has been linked to cancer treatment strategies. Studies have shown that this compound demonstrates inhibitory activity against certain kinases, suggesting its potential as a therapeutic agent in oncology .

Case Studies
In vitro studies have indicated that this compound can inhibit specific kinases involved in tumor growth and metastasis. Further research is required to evaluate its efficacy and safety in vivo, but preliminary results are promising for its application as an anticancer agent .

Antimicrobial Research

Antibacterial Properties
The imidazo[1,2-a]pyridine class has been recognized for its antimicrobial properties. This compound has shown potential as an antimicrobial agent against resistant bacterial strains. Its structural features enhance its lipophilicity and metabolic stability, making it an attractive candidate for further biological evaluation .

Tuberculosis Activity
Recent studies have evaluated derivatives of imidazo[1,2-a]pyridine for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds related to this compound have exhibited significant inhibitory effects with minimal inhibitory concentrations (MIC) comparable to or better than established treatments like ethambutol .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Potential as serotonin receptor modulators; anti-inflammatory and anticancer properties
Kinase Inhibition Inhibitory activity against specific kinases; potential use in cancer therapies
Antimicrobial Research Effective against resistant bacterial strains; significant anti-tubercular activity

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Positional Isomers

Substituent positioning significantly impacts reactivity and biological activity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences Source
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (2), -CF₃ (6) C₈H₄BrF₃N₂ 265.03 Bromine at position 2 alters electrophilic substitution patterns; less reactive in C-3 coupling reactions .
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (3), Cl (6) C₇H₄BrClN₂ 231.47 Dual halogenation at positions 3 and 6 enhances steric hindrance, reducing accessibility for nucleophilic attack .

Key Insight : Bromine at position 3 (as in the target compound) is preferred for electrophilic substitution reactions, while position 2 bromine (as in the isomer) limits reactivity .

2.2 Electronic and Steric Modifications

The trifluoromethyl group (-CF₃) and other substituents influence electronic and steric properties:

Compound Name Substituents (Positions) Key Effects Source
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine -CH₃ (2), -CF₃ (6) Electron-donating -CH₃ at position 2 enhances fluorescence intensity compared to -CF₃, which quenches fluorescence due to its electron-withdrawing nature .
3-Nitroimidazo[1,2-a]pyridine -NO₂ (3) Nitro groups (-NO₂) at position 3 abolish fluorescence and reduce metabolic stability compared to -CF₃ .

Key Insight : -CF₃ improves lipophilicity and metabolic stability in drug design but may reduce fluorescence intensity compared to electron-donating groups .

Biological Activity

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in drug development.

The chemical structure of this compound is characterized by the presence of a bromine atom and a trifluoromethyl group. These substituents enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for further biological evaluation.

Chemical Structure

C8H4BrF3N2\text{C}_8\text{H}_4\text{BrF}_3\text{N}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest its effectiveness against resistant bacterial strains, with mechanisms likely involving inhibition of key enzymes in bacterial cell wall synthesis.

Minimum Inhibitory Concentration (MIC)

The compound has shown varying MIC values against different bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1 - 4
Escherichia coli16 - 1
Klebsiella pneumoniae16 - 1

These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by multi-drug resistant bacteria .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds in the imidazo[1,2-a]pyridine class have been documented. For instance, certain derivatives have shown promise in inhibiting inflammatory mediators and pathways associated with various inflammatory diseases. The structural characteristics of this compound may contribute to its efficacy in this regard .

Case Study 1: Mycobacterial Inhibition

A study evaluated various imidazo[1,2-a]pyridine derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv. Among these derivatives, compounds with halogen substitutions (like bromine) demonstrated enhanced activity. The study reported MIC values as low as 0.05 µg/mL for some derivatives, indicating strong potential for the treatment of tuberculosis .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of imidazo[1,2-a]pyridines. The findings suggested that these compounds could inhibit Phospholipase A2 (PLA2), an enzyme involved in inflammatory responses. The derivative showed an IC50 value of 14.3 μM against PLA2, suggesting that modifications to the imidazo[1,2-a]pyridine scaffold could enhance therapeutic efficacy against inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine?

  • Methodology : Key steps include cyclization of halogenated pyridine precursors (e.g., 3-bromo-5-fluoropyridin-2-amine) with chloroacetaldehyde under basic conditions to form the imidazo[1,2-a]pyridine core. Palladium-catalyzed cyanation (using Zn(CN)₂) followed by hydrolysis can introduce functional groups. Microwave-assisted nucleophilic substitution (e.g., with hydrazine) and Sandmeyer reactions are also employed for halogenation .
  • Critical Parameters : Reaction temperature, choice of base (e.g., K₂CO₃), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques : Single-crystal X-ray diffraction resolves structural features like coplanarity of the trifluoromethyl group and imidazo[1,2-a]pyridine core. NMR (¹H/¹³C/¹⁹F) confirms substituent positions, while HPLC-MS ensures purity. Electrostatic potential maps (EPM) predict electronic properties relevant to bioactivity .

Q. How does the trifluoromethyl group influence reactivity in substitution reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the C-3 position. This regioselectivity is leveraged in Friedel-Crafts acylation (using AlCl₃ and acetic anhydride) to generate acetylated derivatives for drug libraries .

Advanced Research Questions

Q. How can regioselectivity challenges in C-3 functionalization be addressed?

  • Optimization Strategies :

  • Metal-Free Methods : A photosensitizer-free visible-light-promoted trifluoromethylation achieves C-3 functionalization without transition metals, reducing side products .
  • Three-Component Reactions : Decarboxylative Petasis-like reactions enable rapid diversification using boronic acids and aldehydes under mild conditions .
    • Data Analysis : Compare reaction yields under varying light intensities (e.g., 450 nm LED vs. UV) or solvent polarities to identify optimal conditions.

Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Case Study : While some studies report anticancer activity (e.g., CENP-E inhibition with IC₅₀ = 3.6 nM ), others highlight GABA receptor binding. Discrepancies arise from substituent effects:

  • Structural Modifications : Replace bromine with morpholine or phenylamino groups to alter selectivity (e.g., COX-2 inhibition IC₅₀ = 0.07 μM ).
  • Computational Modeling : Use molecular docking to compare binding affinities of acetylated vs. non-acetylated derivatives at GABA receptors .

Q. How can synthetic pathways be optimized for eco-friendly scalability?

  • Green Chemistry Approaches :

  • Replace stoichiometric oxidants (e.g., K₂S₂O₈) with catalytic hydrogenation .
  • Utilize microwave-assisted reactions to reduce reaction times (e.g., 30 min for cyclization vs. 12 hrs conventional heating) .
    • Yield vs. Sustainability Trade-offs : Compare E-factors (kg waste/kg product) for Pd-catalyzed vs. metal-free routes .

Methodological Challenges & Solutions

Q. What are the limitations of Suzuki-Miyaura coupling for functionalizing brominated imidazo[1,2-a]pyridines?

  • Challenges : Steric hindrance from the trifluoromethyl group reduces coupling efficiency.
  • Solutions :

  • Use Pd-XPhos catalysts to enhance reactivity with aryl boronic acids.
  • Introduce electron-donating groups (e.g., methoxy) at C-6 to improve electrophilicity .

Q. How do computational models guide the design of bioactive derivatives?

  • Workflow :

Generate EPMs to identify nucleophilic/electrophilic hotspots.

Perform QSAR studies correlating substituent electronegativity (e.g., -Br vs. -CF₃) with bioactivity (e.g., IC₅₀ values) .

Validate predictions via in vitro assays (e.g., kinase inhibition or GABA receptor binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.